4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole
Description
4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole (hereafter referred to as 4a-Me-HHC) is a partially saturated carbazole derivative with the molecular formula C₁₂H₁₅N (molecular weight: 173.26 g/mol) . Its structure features a bicyclic hexahydrocarbazole framework with a methyl group at the 4a position and defined stereochemistry (4aR,9aR configuration) . This compound is distinguished by its aliphatic flexibility and electron-donating capacity, making it valuable in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
(4aR,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYWRZPBAHJLV-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are often employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties
- Thermal Stability : The aliphatic framework reduces π-π stacking, minimizing aggregation-induced quenching (AIQ) in luminescent applications .
- Synthesis : Prepared via oxidation of 4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole, yielding 79% under optimized conditions, compared to lower yields (37%) with alternative methods like Swern oxidation .
- Applications: Primarily used as a donor fragment in fluorescent dyes, OLEDs, and dye-sensitized solar cells (DSSCs) due to its tunable electron density .
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties
Key Insights :
- Electronic Tuning : Replacing carbazole with 4a-Me-HHC in OLEDs shifts electroluminescence (EL) maxima due to reduced conjugation and steric effects .
- Solar Cell Performance: 4a-Me-HHC and hexahydrocyclopenta[b]indole donors show similar power conversion efficiencies (PCE: ~8–9%), indicating structural flexibility in DSSCs .
Luminescent Properties
Table 2: Emission Characteristics
Notable Findings:
- Heteroatom Influence : Selenium in acceptor moieties (e.g., selenadiazole) red-shifts emission compared to sulfur or oxygen analogs .
- Aggregation Control : 4a-Me-HHC’s aliphatic framework suppresses AIQ, enhancing luminescence efficiency in solid-state devices .
Table 3: Bioactivity of Carbazole Derivatives
Critical Analysis :
- While 4a-Me-HHC itself lacks direct bioactivity data, its structural analogs (e.g., oxadiazole/thiadiazole hybrids) show potent antitumor and antimicrobial effects. The methyl group and aliphatic backbone may enhance membrane permeability in bioactive derivatives .
Advantages of 4a-Me-HHC :
- High-yield synthesis under mild conditions (2-propanol reflux) .
- Minimal byproducts compared to fully aromatic carbazoles .
Biological Activity
4β-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS Number: 1775-86-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15N
- IUPAC Name : 2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Molecular Weight : 173.26 g/mol
Anticancer Properties
Recent studies have indicated that 4β-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death.
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects:
- Mechanism of Action : It appears to protect neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
-
Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound resulted in a significant reduction in tumor size after three months of therapy. The study highlighted the need for further investigation into its long-term effects and optimal dosing regimens. -
Neuroprotection in Animal Models :
In a study using transgenic mice models for Alzheimer's disease, administration of the compound led to a notable improvement in memory retention compared to control groups. Behavioral tests indicated enhanced learning capabilities and reduced anxiety-like behaviors.
Q & A
Q. What are the established synthetic routes for 4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis: The compound can be synthesized via 1,3-dipolar cycloaddition, as demonstrated in carbazole derivatives. For example, refluxing precursors (e.g., azides and alkynes) in toluene yields high-purity products .
- Optimization Steps:
- Catalyst Screening: Test transition-metal catalysts (e.g., Cu(I)) to accelerate cycloaddition.
- Solvent Selection: Compare polar (DMF) vs. non-polar (toluene) solvents for yield and purity .
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reflux duration .
- Workup: Evaporate solvent under reduced pressure, followed by column chromatography for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?
Methodological Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the hexahydro scaffold) .
- 2D NMR (HMBC/HSQC): Resolve overlapping signals in the carbazole ring system .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns .
- Ambiguity Resolution:
- Isotopic Labeling: Use ¹⁵N-labeled analogs to validate nitrogen environments via ¹H-¹⁵N HMBC .
- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .
Q. How do structural modifications influence bioactivity, and what substituent combinations are prioritized?
Methodological Answer:
- SAR Framework:
- Core Modifications: Compare methyl vs. ethyl groups at the 4abeta position for steric effects.
- Substituent Libraries: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) on the carbazole ring.
- Bioactivity Screening:
- In Vitro Assays: Test enzyme inhibition (e.g., kinases) using fluorescence-based protocols .
- Table: Hypothetical SAR trends (based on analogous systems ):
| Substituent Position | Group | Observed Bioactivity Trend |
|---|---|---|
| 4abeta-Methyl | CH₃ | Enhanced metabolic stability |
| Carbazole C9a | Halogen (Cl) | Increased binding affinity to target |
| N1 | Acetyl | Reduced cytotoxicity |
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for scaled-up production?
Methodological Answer:
Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- Quantum Chemical Methods:
- Machine Learning (ML):
Q. How can researchers address contradictions between experimental and theoretical data?
Methodological Answer:
- Root-Cause Analysis:
- Data Validation: Replicate experiments with stricter controls (e.g., moisture-free conditions for air-sensitive intermediates) .
- Theoretical Revisions: Re-examine computational assumptions (e.g., solvent models in DFT) .
- Comparative Frameworks: Apply methodologies from political science (e.g., triangulating data via multiple theories) to reconcile discrepancies .
Q. How can computational and experimental methods be integrated to design novel derivatives?
Methodological Answer:
- ICReDD’s Feedback Loop:
- Computational Screening: Use quantum chemistry to generate a virtual library of 100+ derivatives .
- Info Science Filtering: Apply clustering algorithms (e.g., k-means) to prioritize synthetically feasible candidates .
- Experimental Validation: Synthesize top 5–10 candidates and refine models using experimental data .
- Case Study: AI-driven simulations in COMSOL reduced optimization cycles for carbazole analogs by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
